REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[OH-].[K+].CS(C)=O.[Br:15][C:16]([F:22])([F:21])[C:17]([F:20])([F:19])Br>C1(C)C(C)=CC=CC=1>[Br:15][C:16]([F:22])([F:21])[C:17]([F:20])([F:19])[O:8][C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.582 mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
0.582 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
3.2 L
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.08 L
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0.64 mol
|
Type
|
reactant
|
Smiles
|
BrC(C(Br)(F)F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean-Stark azeotropic distillation unit, which
|
Type
|
CUSTOM
|
Details
|
has been purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
to remove water
|
Type
|
TEMPERATURE
|
Details
|
The reactor was cooled to 30° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reactor temperature below 30° C
|
Type
|
ADDITION
|
Details
|
The reaction solution was mixed at 22° C. for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
WAIT
|
Details
|
was performed at 35° C. for 10 hours
|
Duration
|
10 h
|
Type
|
EXTRACTION
|
Details
|
the reaction solution was extracted with methylene chloride
|
Type
|
ADDITION
|
Details
|
diluted in water
|
Type
|
WASH
|
Details
|
The obtained product was washed with water for three times
|
Type
|
CUSTOM
|
Details
|
Methylene chloride was removed from the filtrate
|
Type
|
CUSTOM
|
Details
|
a vacuum evaporator
|
Type
|
DISTILLATION
|
Details
|
From vacuum distillation
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(OC=1C=C(C=CC1)Br)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |